molecular formula C10H8N2O2 B11713979 2-Furancarboxamide, N-3-pyridinyl- CAS No. 36880-64-5

2-Furancarboxamide, N-3-pyridinyl-

Cat. No.: B11713979
CAS No.: 36880-64-5
M. Wt: 188.18 g/mol
InChI Key: KNLDTIUTQAWHPW-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-3-pyridinyl- is an organic compound that belongs to the class of furancarboxamides It is characterized by the presence of a furan ring and a pyridine ring, which are connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-3-pyridinyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-furancarboxylic acid with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of 2-Furancarboxamide, N-3-pyridinyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Furancarboxamide, N-3-pyridinyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-3-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide, N-methyl-: This compound has a similar structure but with a methyl group instead of a pyridine ring.

    5-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide: This compound contains an ethoxyphenoxy group in place of the furan ring.

    N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide: This compound features an oxazolo[4,5-b]pyridinyl group.

Uniqueness

2-Furancarboxamide, N-3-pyridinyl- is unique due to its specific combination of a furan ring and a pyridine ring connected through a carboxamide linkage. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

36880-64-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C10H8N2O2/c13-10(9-4-2-6-14-9)12-8-3-1-5-11-7-8/h1-7H,(H,12,13)

InChI Key

KNLDTIUTQAWHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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